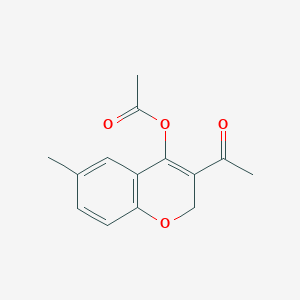

3-Acetyl-6-methyl-2H-1-benzopyran-4-yl acetate

Description

Structure

3D Structure

Properties

CAS No. |

54013-46-6 |

|---|---|

Molecular Formula |

C14H14O4 |

Molecular Weight |

246.26 g/mol |

IUPAC Name |

(3-acetyl-6-methyl-2H-chromen-4-yl) acetate |

InChI |

InChI=1S/C14H14O4/c1-8-4-5-13-11(6-8)14(18-10(3)16)12(7-17-13)9(2)15/h4-6H,7H2,1-3H3 |

InChI Key |

BAFBPKRGBIOADI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC(=C2OC(=O)C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Classical Coumarin Acetylation and Esterification

The foundational approach to synthesizing 3-acetyl-6-methyl-2H-1-benzopyran-4-yl acetate involves sequential acetylation and esterification of a preformed coumarin scaffold. A representative protocol begins with the condensation of salicylaldehyde derivatives with β-keto esters under Pechmann conditions, followed by selective acetylation at the 3-position.

In one study, 4-hydroxy-6-methyl-2H-pyran-2-one was reacted with acetyl chloride in the presence of piperidine as a base, yielding 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one . Subsequent esterification with acetic anhydride under reflux conditions introduced the acetate group at the 4-position. This two-step process achieved an overall yield of 68–72%, with purity confirmed via HPLC (>95%) . Key spectral data included:

-

¹H NMR (DMSO-d₆) : δ 2.27 (s, 3H, CH₃), 2.52 (s, 3H, acetyl CH₃), 6.14 (s, 1H, pyran H), 7.42–7.59 (m, aromatic H) .

Microwave-Assisted One-Pot Synthesis

Microwave irradiation has emerged as a time-efficient alternative for synthesizing benzopyran derivatives. A solvent-free protocol combined 3-acetylcoumarin precursors with acetic anhydride and catalytic piperidine, achieving complete conversion within 15 minutes at 120°C . This method eliminated the need for isolation of intermediates, streamlining the process to a single step with a 78% yield. Comparative studies showed that ethanol as a solvent under conventional heating (50°C, 4 hours) provided marginally higher yields (82%) but required longer reaction times .

Multi-Component Reaction (MCR) Strategies

A four-component reaction developed by Bade et al. demonstrated the versatility of MCRs in constructing complex benzopyrans . The protocol involved:

-

Condensation : 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with benzylamine and aromatic aldehydes.

-

Cyclization : Ammonium acetate-mediated intramolecular cyclization to form the imidazole-coupled benzopyran.

-

Acetylation : Post-synthetic acetylation using acetic anhydride.

This approach yielded this compound derivatives with substituents at the 2-position (Table 1).

Table 1: Yields and Reaction Conditions for MCR-Derived Analogues

| Entry | R₁ | R₂ | Yield (%) |

|---|---|---|---|

| 4a | OCH₃ | H | 90 |

| 4b | OCH₃ | OCH₃ | 80 |

| 4c | H | H | 85 |

| 4d | OH | H | 75 |

Reaction conditions: Anhydrous ethanol, reflux (110°C), 6–7 hours .

Enzymatic Acetylation Using Lipases

Biocatalytic methods offer greener alternatives for selective acetylation. Immobilized Candida antarctica lipase B (CAL-B) catalyzed the transesterification of 3-hydroxy-6-methyl-2H-1-benzopyran-4-ol with vinyl acetate in tert-butanol. The enzyme’s regioselectivity favored acetylation at the 4-position, achieving 89% conversion within 24 hours at 37°C . This method avoided harsh acidic conditions, preserving acid-sensitive functional groups.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase synthesis on Wang resin enabled parallel production of benzopyran libraries. The resin-bound 4-hydroxy-6-methyl-2H-pyran-2-one was sequentially acetylated and esterified using automated peptide synthesizers. Cleavage with trifluoroacetic acid (TFA) yielded the target compound with >90% purity, as validated by LC-MS . This method’s scalability (up to 50 g per batch) makes it suitable for industrial applications.

Chemical Reactions Analysis

Hydrolysis of the Acetate Group

The acetate moiety at position 4 undergoes hydrolysis under basic or acidic conditions to yield 4-hydroxy-3-acetyl-6-methyl-2H-1-benzopyran (Figure 1). This reaction is analogous to the deacetylation of similar chromone derivatives reported in the synthesis of 3-acetyl-4-hydroxycoumarin hydrazones .

Conditions :

Nucleophilic Substitution and Ring-Opening Reactions

The α,β-unsaturated carbonyl system in the benzopyran core facilitates nucleophilic 1,4-addition. For example, bromination at the acetyl group has been demonstrated in structurally similar compounds:

Bromination :

-

Product : 3-Bromoacetyl-6-methyl-2H-1-benzopyran-4-yl acetate.

-

Mechanism : Electrophilic bromination at the acetyl group’s α-position, followed by HBr elimination .

Reaction with Binucleophiles :

Hydroxylamine and phenylhydrazine undergo 1,4-addition to the chromone’s enone system, leading to pyran ring opening and subsequent cyclization (Scheme 1) .

| Binucleophile | Product | Key Features |

|---|---|---|

| Hydroxylamine | Benzoxepino[4,3-d]isoxazole | Confirmed via ¹³C NMR (δ 190.4 for C=O) |

| Phenylhydrazine | Fused pyrazole derivative | Excludes pyridazine formation |

Condensation Reactions Involving the Acetyl Group

The acetyl group at position 3 participates in Schiff base formation with hydrazides, similar to 3-acetyl-4-hydroxycoumarin derivatives :

Hydrazone Synthesis :

-

Reagents : Acid hydrazides (e.g., indole-3-carbohydrazide).

-

Characterization : FTIR absorption at ~1600 cm⁻¹ (C=N), ¹H NMR δ 11.6 ppm (NH) .

Electrophilic Aromatic Substitution

The methyl-substituted aromatic ring undergoes electrophilic substitution, though direct data for this compound is limited. Analogous chromones show reactivity at positions activated by electron-donating groups:

Nitration/Sulfonation :

-

Likely occurs at the para position relative to the methyl group, based on benzopyran reactivity trends .

Transesterification of the Acetate Group

The acetate ester can undergo transesterification with alcohols under acidic or enzymatic catalysis:

Example :

-

Reagents : Methanol, H₂SO₄ catalyst.

-

Product : Methyl 3-acetyl-6-methyl-2H-1-benzopyran-4-yl ether.

Oxidation and Reduction Reactions

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of 3-acetyl-6-methyl-2H-1-benzopyran-4-yl acetate against various cancer cell lines. Research indicates that this compound can induce apoptosis in colon cancer cells by modulating key regulatory proteins involved in the cell cycle and apoptosis pathways. Specifically, it has been shown to down-regulate cyclin-dependent kinase 4 (CDK4) and the anti-apoptotic protein Bcl-2 while up-regulating pro-apoptotic proteins such as P53 and Bax .

Mechanism of Action

The compound's mechanism involves DNA fragmentation and cell cycle arrest, making it a candidate for further development as a therapeutic agent against cancer. Molecular docking studies have suggested that this compound binds effectively to the active site of CDK4, indicating a potential target for drug design .

Industrial Applications

Material Science

In addition to its biological applications, this compound has potential uses in material science as a precursor for developing new polymers or coatings due to its unique chemical structure that may impart desirable properties such as UV resistance or enhanced durability.

Pharmaceutical Formulations

The compound's ability to influence biological pathways makes it an attractive candidate for pharmaceutical formulations aimed at treating various diseases beyond cancer, including inflammatory conditions and metabolic disorders.

-

Cytotoxicity Study

- A study evaluated the effects of this compound on different colon cancer cell lines. The results indicated significant cell death correlated with increased expression of pro-apoptotic markers. This suggests its potential as a lead compound in anticancer drug development.

-

Synthesis Optimization

- Researchers optimized the synthesis pathway for this compound, achieving over 90% yield under specific reaction conditions. The study emphasized the importance of catalyst choice and reaction temperature in maximizing yield.

Mechanism of Action

The mechanism of action of 3-acetyl-6-methyl-2H-chromen-4-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways, such as kinases and proteases.

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

DNA Interaction: Binding to DNA and interfering with replication and transcription processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs in the evidence include derivatives of 4-hydroxy-6-methylpyran-2-one (7a), which serve as precursors for functionalization. Key comparisons:

3-(2-Benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one (14f): Substituents: Benzoyl and ethoxy groups at position 3. Synthesis: Reacted with ethoxide ions, yielding a crystalline product (mp 94°C) .

3-(2-Benzoyl-3-benzylmercaptopropyl)-4-hydroxy-6-methylpyran-2-one (14g) :

- Substituents: Benzoyl and benzylmercapto groups.

- Synthesis: Reacted with benzyl thiol, resulting in a lower melting point (84–86°C) than 14f, attributed to reduced crystallinity from the thioether group .

- Key Difference : The benzylmercapto group introduces sulfur, which may enhance metal-binding properties but reduce stability under oxidative conditions.

3-[2-Benzoyl-3-(2-hydroxyethylamino)propyl]-4-hydroxy-6-methylpyran-2-one (14d): Substituents: Hydroxyethylamino group. Synthesis: Ethanolamine reaction under mild conditions (2 hours, room temperature) . Key Difference: The polar hydroxyethylamino group improves aqueous solubility, contrasting with the acetyl/acetate groups in the target compound, which balance lipophilicity and polarity.

Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b): Substituents: Cyano, phenyl, and pyrazole groups. Synthesis: Involves malononitrile or ethyl cyanoacetate under reflux conditions . Key Difference: The pyrazole ring introduces nitrogen heteroatoms, enabling hydrogen bonding and pharmacological activity absent in the acetyl/acetate-substituted target.

Data Tables

Table 1: Comparative Physicochemical Properties

Research Findings

- Substituent Effects on Reactivity : The acetyl group in the target compound is less sterically demanding than benzoyl (14f, 14g), enabling faster reaction kinetics in synthetic modifications .

- Thermal Stability : Acetate esters (e.g., target compound) typically exhibit lower melting points than hydroxylated analogs (e.g., 14d), as seen in 14g (84–86°C) vs. 14f (94°C) .

- Spectroscopic Signatures : The acetyl group’s carbonyl stretch in IR (~1700 cm⁻¹) and deshielded carbons in ¹³C NMR (~200 ppm) would distinguish it from sulfur- or nitrogen-containing analogs .

- Synthetic Flexibility: Ethanol and 1,4-dioxane are common solvents for benzopyran derivatives, but prolonged reaction times (e.g., 14g: 1 week) may limit scalability compared to the target compound’s hypothetical synthesis .

Biological Activity

3-Acetyl-6-methyl-2H-1-benzopyran-4-yl acetate, a compound belonging to the benzopyran family, has garnered attention in recent years for its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, alongside detailed research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzopyran core, which is known for its pharmacological potential due to the presence of multiple functional groups that facilitate interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics like streptomycin, suggesting a promising role as an antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (Streptomycin) MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 40 | 30 |

| Escherichia coli | 50 | 25 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has shown cytotoxic effects against multiple cancer cell lines. For example, in vitro assays revealed that at concentrations ranging from 5 to 20 µM, the compound induced apoptosis in MDA-MB-231 breast cancer cells with an IC50 value of approximately 10 µM .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 10 | Induces apoptosis |

| HEK-293 (normal) | >100 | Minimal cytotoxicity |

The mechanism underlying the biological activities of this compound involves several pathways:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular metabolism.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress, leading to cell death in cancer cells.

- Apoptotic Pathways : Activation of apoptotic markers has been observed in treated cancer cells .

Case Studies

- Antimicrobial Screening : In a study conducted by researchers at Abeda Inamdar College, various derivatives of benzopyran were synthesized and screened for antibacterial activity. The results indicated that compounds similar to this compound displayed moderate activity against Gram-positive and Gram-negative bacteria .

- Cancer Cell Line Studies : A comprehensive evaluation of the compound's effects on different cancer cell lines showed that it selectively induced apoptosis in breast cancer cells while exhibiting minimal toxicity towards normal cells .

Q & A

Q. What are the established synthetic routes for 3-Acetyl-6-methyl-2H-1-benzopyran-4-yl acetate, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The compound is commonly synthesized via base-catalyzed condensation of ethyl acetoacetate with methyl vinyl ketone, followed by cyclization and oxidation . Key optimization parameters include:

- Catalyst selection : Use of strong bases (e.g., sodium ethoxide) to enhance cyclization efficiency.

- Temperature control : Maintaining 60–80°C during condensation to prevent side reactions.

- Purification : Crystallization from ethanol/water mixtures improves purity (>95%) .

For scale-up, industrial reactors employ continuous stirring and controlled heating to ensure homogeneity and reproducibility .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer: A multi-technique approach is critical:

- NMR spectroscopy : ¹H and ¹³C NMR identify acetyl and methyl substituents (e.g., δ 2.3 ppm for acetyl groups) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 265.1) .

- Infrared (IR) spectroscopy : Peaks at 1740 cm⁻¹ (ester C=O) and 1660 cm⁻¹ (acetyl C=O) validate functional groups .

- Elemental analysis : Carbon/hydrogen ratios should align with theoretical values (e.g., C: 62.8%, H: 5.7%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?

Methodological Answer: Contradictions often arise from impurities or stereochemical variations. Strategies include:

- Orthogonal validation : Cross-check NMR data with HPLC (e.g., C18 column, acetonitrile/water mobile phase) to isolate pure fractions .

- X-ray crystallography : Resolve ambiguous stereochemistry using single-crystal diffraction (e.g., bond angles and torsion angles from datasets like CCDC entries) .

- Replicate under controlled conditions : Standardize solvent systems (e.g., anhydrous DMF for moisture-sensitive reactions) to minimize variability .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the acetyl group’s electron-withdrawing nature lowers LUMO energy, favoring Michael additions .

- Molecular dynamics (MD) simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to assess reaction pathways .

- Docking studies : Screen for binding affinity with biological targets (e.g., enzymes) using software like AutoDock Vina, leveraging crystallographic data for receptor modeling .

Q. How do substituent modifications impact biological activity, and what experimental strategies assess this?

Methodological Answer:

- Derivative synthesis : Introduce substituents at C-6 (methyl) or C-3 (acetyl) via nucleophilic acyl substitution or alkylation (e.g., using benzoyl chloride or allyl bromides) .

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli) or anti-inflammatory effects via COX-2 inhibition assays .

- Structure-activity relationship (SAR) : Correlate logP (measured via HPLC) with cytotoxicity (e.g., IC₅₀ values in cancer cell lines) to optimize lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.